molecular formula C21H19F2NO5 B6604644 (2S,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid CAS No. 2382632-22-4

(2S,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid

Número de catálogo: B6604644
Número CAS: 2382632-22-4
Peso molecular: 403.4 g/mol
Clave InChI: HSMLVCUIBHNDEV-XIKOKIGWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound, cataloged as STA-AA12216 (WuXi TIDES) and FAA8400 in pseudo-proline derivatives, is an Fmoc-protected pyrrolidine-2-carboxylic acid derivative with a difluoromethoxy (-OCF2H) substituent at the 4-position . Its molecular formula is C21H19F2NO5 (MW: 403.38 g/mol, CAS: 2382632-22-4). The Fmoc (9-fluorenylmethoxycarbonyl) group facilitates its use in solid-phase peptide synthesis (SPPS), while the difluoromethoxy moiety modulates electronic and steric properties, enhancing conformational control and reducing aggregation in peptide chains .

Propiedades

IUPAC Name

(2S,4R)-4-(difluoromethoxy)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2NO5/c22-20(23)29-12-9-18(19(25)26)24(10-12)21(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,20H,9-11H2,(H,25,26)/t12-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMLVCUIBHNDEV-XIKOKIGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (2S,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid, also known as Fmoc-Pro(4-OCF2H)-OH, is a pyrrolidine derivative notable for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

  • Molecular Formula : C21H19F2NO5
  • Molar Mass : 403.38 g/mol
  • CAS Number : 2382632-22-4

The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with biological targets. The difluoromethoxy group enhances lipophilicity and may influence the binding affinity to specific receptors or enzymes. The fluorenylmethoxycarbonyl (Fmoc) moiety is often utilized in peptide synthesis and can play a role in modulating the compound's stability and reactivity.

Biological Activities

Research indicates that (2S,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit various cancer cell lines by disrupting critical signaling pathways involved in cell proliferation and survival. For example, it has been evaluated for its ability to inhibit PD-L1, a key checkpoint protein involved in immune evasion by tumors .
  • Inhibition of Protein Interactions : The compound has shown potential in disrupting the PD-1/PD-L1 interaction, which is crucial for T-cell activation in immune responses. In vitro assays indicate that it can effectively block this interaction, enhancing T-cell mediated responses against tumors .
  • Pharmacokinetics : The compound's pharmacokinetic profile has been assessed through various assays, demonstrating favorable absorption and distribution characteristics. Radiolabeling studies have indicated good stability in human serum, suggesting potential for therapeutic applications .

Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFindings
Study 1Demonstrated inhibition of PD-L1 with IC50 values in the low nanomolar range, indicating strong binding affinity .
Study 2Evaluated the compound's effect on T-cell activation in co-culture assays with antigen-presenting cells, showing enhanced TCR-mediated activation due to PD-L1 blockade .
Study 3Investigated the pharmacokinetics using radiolabeled variants; results showed promising stability and specificity in targeting PD-L1 expressing tissues .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares key analogs, focusing on substituent effects:

Compound Name (Substituent) CAS Number Molecular Formula MW (g/mol) Key Properties Applications/Notes
Target Compound (4-OCF2H) 2382632-22-4 C21H19F2NO5 403.38 Moderate hydrophobicity; electron-withdrawing -OCF2H enhances conformational rigidity . Peptide synthesis; aggregation prevention .
4-Trifluoromethyl (4-CF3) 2549171-72-2 C21H18F3NO4 405.37 Higher electronegativity and steric bulk than -OCF2H; reduced solubility . Stabilizes β-turn structures in peptides .
4-Fluoro (4-F) 913820-87-8 C20H18FNO4 355.36 Minimal steric hindrance; electron-withdrawing -F increases ring polarity . Conformational studies; improves peptide solubility .
4-Azido (4-N3) 2137142-63-1 C20H18N4O4 378.40 Reactive azide group enables click chemistry; potential toxicity risks . Bioconjugation; functionalized peptide probes .
4-(4-Fluoro-benzyl) (4-Ph-F) 959576-18-2 C27H24FNO4 445.49 Aromatic hydrophobicity; introduces π-π interactions . Hydrophobic peptide tagging; membrane-binding studies .
4-tert-Butoxy (4-OtBu) 122996-47-8 C24H27NO5 409.47 Extreme steric bulk; improves protease resistance but reduces solubility . Stabilizing α-helical peptides .

Electronic and Steric Effects

  • Electron-Withdrawing Groups :
    • -OCF2H (target): Balances moderate electron withdrawal with lower steric demand compared to -CF3 .
    • -CF3 : Stronger inductive effects increase peptide backbone rigidity but may hinder coupling efficiency in SPPS .
  • Minimal Substituents :
    • -F (4-Fluoro): Enhances polarity without significant steric interference, ideal for soluble peptide intermediates .
  • Reactive Groups :
    • -N3 (Azido): Enables click chemistry but requires careful handling due to instability .

Solubility and Hydrophobicity Trends

  • Hydrophobic Ranking :
    • 4-Ph-F > 4-CF34-OtBu > 4-OCF2H > 4-N3 > 4-F .
  • Aqueous Solubility :
    • 4-F and 4-OCF2H exhibit better solubility than bulkier analogs like 4-OtBu or 4-CF3 .

Commercial Availability

  • The target compound is available from WuXi TIDES (STA-AA12216) .
  • 4-OtBu (BLD Pharmatech) and 4-CF3 (Aaron Chemicals) are commercially accessible .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.